Paricalcitol Glucuronide

Description

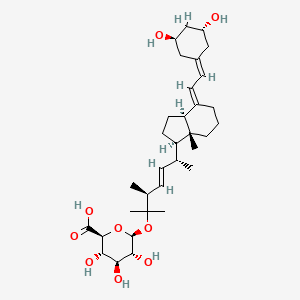

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXNIVOZPYUJN-ILMLGNIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858277 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260588-15-5 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Formation of Paricalcitol Glucuronide

Hepatic and Extrahepatic Glucuronidation Processes

The metabolism of paricalcitol (B1678470) is not confined to a single organ. In vitro data indicate that its transformation occurs through the action of multiple enzymes found in both the liver (hepatic) and other tissues (non-hepatic). accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov This widespread metabolic capacity underscores the body's efficient system for processing xenobiotics. The primary route of elimination for paricalcitol and its metabolites is through hepatobiliary excretion, with a majority of a given dose being recovered in the feces. nih.govfda.govrxabbvie.comfda.gov

The direct conjugation of paricalcitol with glucuronic acid is a Phase II metabolic reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov UGTs play a critical role in the detoxification and elimination of numerous drugs, environmental toxins, and endogenous compounds. nih.goveur.nl They achieve this by transferring a glucuronic acid moiety from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate, thereby increasing its hydrophilicity. nih.gov

While the UGT superfamily comprises many isoforms, in vitro studies have specifically identified UGT1A4 as a key enzyme responsible for the direct glucuronidation of paricalcitol. accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov This identification pinpoints a crucial component in the metabolic clearance pathway of the parent drug, leading to the formation of Paricalcitol Glucuronide.

The UGT enzyme family is characterized by broad and often overlapping substrate specificities, a trait referred to as substrate promiscuity. nih.goveur.nlnih.gov This promiscuity is advantageous for a detoxification system, as it allows a limited number of enzymes to process a vast array of structurally diverse chemicals. nih.govwashington.edu Consequently, a single compound can be a substrate for multiple UGT isoforms, and a single isoform can metabolize many different substrates. nih.goveur.nl

Despite this general promiscuity, there is often a degree of selectivity, with certain isoforms showing higher activity towards specific substrates. nih.govnih.gov In the case of paricalcitol, while other UGTs may have some minor activity, UGT1A4 has been singled out as the primary catalyst for its glucuronidation. accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov The determination of isoform specificity is complicated by this overlapping activity, but the identification of UGT1A4 provides a clear target for understanding this specific metabolic reaction. eur.nl

Identification of UGT1A4 as a Key Enzyme

Contribution of Cytochrome P450 Enzymes to Paricalcitol Metabolism Preceding Glucuronidation

Before glucuronidation, paricalcitol can undergo Phase I metabolism, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov These reactions modify the structure of paricalcitol, creating hydroxylated metabolites that can then be subjected to further conjugation, including glucuronidation.

In vitro data have identified two principal CYP enzymes involved in the metabolism of paricalcitol: mitochondrial CYP24 and CYP3A4. accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov These enzymes are responsible for various hydroxylation reactions on the paricalcitol molecule. accord-healthcare.asianih.govfda.govfda.govrxabbvie.comfda.gov The involvement of CYP3A4 is significant, as it is a major drug-metabolizing enzyme in the liver and intestine.

The metabolism of paricalcitol showcases a clear interplay between hydroxylation (Phase I) and glucuronidation (Phase II) pathways. The parent drug, paricalcitol, serves as a substrate for two competing routes: direct glucuronidation by UGT1A4 and hydroxylation by CYP3A4 and CYP24. accord-healthcare.asianih.govfda.govfda.govrxabbvie.comfda.gov

Data Tables

Table 1: Key Enzymes in Paricalcitol Metabolism

| Enzyme | Family | Primary Role in Paricalcitol Metabolism |

|---|---|---|

| UGT1A4 | UDP-Glucuronosyltransferase | Direct glucuronidation of paricalcitol to form this compound. accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov |

| CYP3A4 | Cytochrome P450 | Phase I hydroxylation of paricalcitol. accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov |

| CYP24 | Cytochrome P450 (mitochondrial) | Phase I hydroxylation of paricalcitol. accord-healthcare.asianih.govfda.govfda.govmims.comdrugbank.comrxabbvie.comfda.gov |

Table 2: Identified Metabolites of Paricalcitol

| Metabolite | Formation Pathway |

|---|---|

| This compound | Direct conjugation of paricalcitol via UGT1A4. accord-healthcare.asianih.govfda.govfda.govrxabbvie.comfda.gov |

| 24(R)-hydroxy paricalcitol | Hydroxylation via CYP enzymes (CYP24, CYP3A4). accord-healthcare.asiafda.govfda.govrxabbvie.comfda.gov |

| 24,26-dihydroxy paricalcitol | Hydroxylation via CYP enzymes (CYP24, CYP3A4). accord-healthcare.asiafda.govfda.govrxabbvie.comfda.gov |

| 24,28-dihydroxy paricalcitol | Hydroxylation via CYP enzymes (CYP24, CYP3A4). accord-healthcare.asiafda.govfda.govrxabbvie.comfda.gov |

Involvement of CYP3A4 and CYP24

Biotransformation Chemistry Leading to Glucuronide Conjugation

Glucuronidation represents a critical Phase II metabolic pathway that modifies the chemical structure of paricalcitol, enhancing its water solubility and facilitating its elimination from the body. drugbank.comnih.gov This process involves the enzymatic addition of a glucuronic acid moiety to the paricalcitol molecule.

The chemical structure of paricalcitol, a synthetic vitamin D2 analog, contains several hydroxyl (-OH) groups. These functional groups serve as the primary sites for glucuronidation. The presence of these nucleophilic hydroxyl groups allows for the covalent attachment of glucuronic acid. Research has identified that glucuronidation can occur directly on the parent molecule. accord-healthcare.asiapfizer.com Specifically, the formation of Paricalcitol-23-O-glucuronide (M11) indicates that the hydroxyl group at the C23 position on the side chain is a key site of chemical reactivity for this conjugation reaction. fda.gov

The transfer of glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, with UGT1A4 being specifically implicated in paricalcitol metabolism. rxabbvie.comaccord-healthcare.asiamims.com UGTs are enzymes located within the endoplasmic reticulum membrane. nih.govmdpi.com The process is a bisubstrate reaction requiring both the aglycone substrate (paricalcitol) and the activated sugar donor, Uridine Diphosphate Glucuronic Acid (UDPGA). nih.gov

The mechanism proceeds as follows:

UDPGA, the co-substrate, is transported into the lumen of the endoplasmic reticulum. nih.govmdpi.com

The UGT enzyme binds both paricalcitol and UDPGA in its active site. nih.gov

The enzyme then catalyzes the transfer of the glucuronic acid moiety from UDPGA to a hydroxyl group on the paricalcitol molecule. drugbank.comhmdb.ca

This reaction results in the formation of a more polar, water-soluble glucuronide conjugate, which can be more readily excreted in bile or urine. nih.gov

Chemical Reactivity of Paricalcitol Enabling Glucuronidation

Characterization of Identified Paricalcitol Metabolites

Following administration, paricalcitol is extensively metabolized, with only a small fraction of the parent drug being eliminated unchanged. fda.gov A variety of metabolites have been detected in both urine and feces. fda.govpfizer.com

In addition to glucuronidation, hydroxylation is a major metabolic pathway for paricalcitol, primarily mediated by the cytochrome P450 enzyme system, including mitochondrial CYP24A1. fda.govrxabbvie.comaccord-healthcare.asiafda.govnih.govhpra.iehpra.ieaccordhealthcare.uswikidoc.orgmybiosource.comresearchgate.net Several hydroxylated metabolites have been identified. fda.govrxabbvie.comaccord-healthcare.asiafda.govpfizer.comnih.govhpra.iehpra.ienih.govaccordhealthcare.uswikidoc.org

24(R)-hydroxy paricalcitol : This is a recognized metabolite found at low levels in human plasma. fda.govfda.govpfizer.comhpra.ieaccordhealthcare.us In a rat model, 24(R)-hydroxy paricalcitol has been shown to be less active than the parent paricalcitol compound in suppressing parathyroid hormone. fda.govfda.govnih.govhpra.ieaccordhealthcare.uswikidoc.org

24,26- and 24,28-dihydroxylation products : Further hydroxylation leads to the formation of dihydroxylated metabolites, including 24,26-dihydroxyparicalcitol and 24,28-dihydroxyparicalcitol, which have also been identified as products of paricalcitol's biotransformation. fda.govrxabbvie.comaccord-healthcare.asiafda.govpfizer.comnih.govhpra.iehpra.ieaccordhealthcare.us

Direct conjugation with glucuronic acid is a significant route of metabolism for paricalcitol. fda.govrxabbvie.comaccord-healthcare.asiafda.govpfizer.comnih.govhpra.iehpra.ieaccordhealthcare.us In vitro metabolism studies have successfully identified a key glucuronide metabolite, designated as M11. fda.gov This metabolite has been characterized as the parent glucuronide, specifically 19-nor-1α,25-dihydroxy vitamin D₂-23-O-glucuronide. fda.gov The identification of M11 in fecal radioactivity analysis confirms its formation in vivo. fda.gov

Structural Elucidation and Physicochemical Aspects Relevant to Biological Fate

Advanced Spectroscopic and Chromatographic Techniques for Glucuronide Identification

The definitive identification of paricalcitol (B1678470) glucuronide relies on sophisticated analytical methodologies that provide information on its molecular weight, structure, and the specific site of glucuronic acid attachment.

Mass spectrometry (MS) is an indispensable tool for the characterization of drug metabolites. In the analysis of paricalcitol glucuronide, MS provides the precise molecular weight of the conjugate, confirming the addition of a glucuronic acid moiety (C6H8O6, 176.0321 Da) to the parent paricalcitol molecule (C27H44O3, 416.64 g/mol ). rxlist.com A chemical safety data sheet for Paricalcitol 25-β-D-Glucuronide lists its molecular formula as C33H52O9.

While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the general principles of glucuronide fragmentation via tandem mass spectrometry (MS/MS) are well-established. A characteristic neutral loss of 176 Da, corresponding to the glucuronic acid group, is a common and diagnostic fragmentation pathway for glucuronide conjugates. More detailed fragmentation analysis would provide further structural confirmation by identifying specific fragments of the paricalcitol aglycone.

Table 1: Physicochemical and Metabolic Properties of Paricalcitol and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Metabolic Pathway | Key Enzyme |

| Paricalcitol | C27H44O3 | 416.64 | Hydroxylation, Glucuronidation | CYP3A4, UGT1A4 |

| This compound | C33H52O9 | 592.76 | - | - |

Note: The molecular weight for this compound is calculated based on the addition of a glucuronic acid moiety to paricalcitol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the precise location of glucuronidation on a substrate molecule. By analyzing the chemical shifts and coupling constants in one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as 1H NMR and 13C NMR, the attachment point of the glucuronic acid can be identified.

Regulatory documents have identified a key metabolite of paricalcitol as 25-O-paricalcitol glucuronide, indicating that the conjugation occurs at the hydroxyl group on carbon 25 of the paricalcitol side chain. The confirmation of this specific site would be achieved by comparing the NMR spectra of paricalcitol and its glucuronide metabolite. Significant changes in the chemical shifts of the protons and carbons in the vicinity of the C-25 position would provide definitive evidence of conjugation at this site. Although the principle of using NMR for such determinations is standard, specific 1H and 13C NMR data for this compound are not widely published in scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Stereochemical Considerations in Glucuronide Formation

The formation of glucuronides introduces a new stereocenter at the anomeric carbon (C-1') of the glucuronic acid moiety. Typically, the conjugation results in a β-configuration for the glycosidic bond. The commercial availability of a reference standard named "Paricalcitol 25-β-D-glucuronide" strongly suggests that the glucuronide metabolite of paricalcitol possesses this β-stereochemistry.

Disposition and Excretion of Paricalcitol Glucuronide

Excretory Pathways of Paricalcitol (B1678470) and its Glucuronide Metabolites

The elimination of paricalcitol and its metabolites, including paricalcitol glucuronide, is a multi-faceted process primarily involving the liver and to a lesser extent, the kidneys.

Dominance of Hepatobiliary Excretion

The primary route for the excretion of paricalcitol and its metabolites is through the hepatobiliary system. pfizer.comdrugbank.comnih.govaccord-healthcare.asiareliasmedia.comwikidoc.orgfda.govhpra.iefda.govhpra.iehres.cafda.govfda.gov Following administration, paricalcitol is extensively metabolized in the liver. pfizer.comwikidoc.orgfda.govfda.govhpra.iehres.cafda.gov In vitro data have identified that this metabolism is carried out by several hepatic and non-hepatic enzymes, including mitochondrial CYP24, CYP3A4, and UGT1A4. pfizer.comwikidoc.orgfda.govfda.govhpra.iehres.cafda.gov The process of direct glucuronidation is a specifically identified metabolic pathway. pfizer.comnih.govaccord-healthcare.asiawikidoc.orgfda.govhpra.iehres.cafda.govfda.gov

The resulting metabolites, including this compound, are then primarily excreted in the feces. pfizer.comaccord-healthcare.asiawikidoc.orgfda.govhpra.iefda.govfda.govfda.gov Studies using radiolabeled paricalcitol have demonstrated that a significant majority of the administered dose is recovered in the feces, underscoring the critical role of hepatobiliary excretion. pfizer.comnih.govaccord-healthcare.asiawikidoc.orgfda.govhpra.iefda.govfda.govfda.gov

Contribution of Renal Excretion

While hepatobiliary excretion is the dominant pathway, renal excretion also plays a role in the elimination of paricalcitol metabolites. nih.govaccord-healthcare.asiareliasmedia.comwikidoc.orghpra.iefda.govfda.govfda.gov A smaller portion of the administered radioactive dose is recovered in the urine. pfizer.comnih.govaccord-healthcare.asiawikidoc.orgfda.govhpra.iefda.govfda.govfda.gov It is important to note that unchanged paricalcitol is not detected in the urine; only its metabolites are found in this excretory route. accord-healthcare.asiawikidoc.org This indicates that the kidneys are involved in clearing the metabolic products of paricalcitol from the bloodstream.

Relative Proportions of Parent Drug and Metabolites in Excreta

Mass balance studies utilizing radiolabeled paricalcitol have provided quantitative insights into the excretion of the parent drug and its various metabolites.

Quantitative Recovery of Radiolabeled Dose in Feces and Urine

Following the administration of a radiolabeled dose of paricalcitol, the majority of the radioactivity is recovered in the excreta. In healthy individuals, approximately 63% to 74% of the radioactive dose is found in the feces. pfizer.comnih.govaccord-healthcare.asiawikidoc.orgfda.govhpra.iefda.govfda.gov Correspondingly, about 16% to 19% of the radioactivity is recovered in the urine. pfizer.comnih.govaccord-healthcare.asiawikidoc.orgfda.govhpra.iefda.govfda.gov After oral administration of radiolabeled paricalcitol, approximately 70% of the dose is recovered in the feces and 18% in the urine. fda.gov

It is noteworthy that the parent drug, paricalcitol, is extensively metabolized. Only about 2% of the administered dose is eliminated as unchanged paricalcitol in the feces, and no parent drug is found in the urine. wikidoc.orgfda.gov

Interactive Data Table: Recovery of Radiolabeled Paricalcitol

| Excretion Route | Percentage of Recovered Radioactivity |

| Feces | 63-74% |

| Urine | 16-19% |

Detection of this compound and Other Metabolites in Excreta

Several metabolites of paricalcitol have been identified in both urine and feces. accord-healthcare.asiareliasmedia.comwikidoc.orgfda.govhres.cafda.gov In addition to direct glucuronidation products, other identified metabolites include those resulting from 24(R)-hydroxylation, 24,26-dihydroxylation, and 24,28-dihydroxylation. pfizer.comnih.govaccord-healthcare.asiawikidoc.orgfda.govfda.govhpra.iehres.cafda.govfda.gov While the parent drug constitutes most of the systemic exposure, various metabolites, including unidentified ones, are present in the excreta. fda.gov These metabolites collectively account for a significant portion of the radioactivity found in both urine and feces, with metabolites contributing to 51% of the urinary radioactivity and 59% of the fecal radioactivity. hpra.ie

Influences on this compound Disposition

The disposition of paricalcitol and its glucuronide metabolite can be influenced by several factors, primarily related to drug metabolism and transport.

In vitro studies indicate that paricalcitol is a substrate for the enzyme UGT1A4, which is responsible for its direct glucuronidation. pfizer.comwikidoc.orgfda.govfda.govhpra.iehres.cafda.gov Therefore, any substance that induces or inhibits UGT1A4 could potentially alter the formation and subsequent disposition of this compound.

Furthermore, since paricalcitol is also metabolized by CYP3A4, strong inhibitors of this enzyme, such as ketoconazole (B1673606), can significantly impact paricalcitol's pharmacokinetics. pfizer.com Co-administration of ketoconazole has been shown to approximately double the exposure (AUC) to paricalcitol. pfizer.com While this interaction primarily affects the parent drug's metabolism, it could indirectly influence the amount of substrate available for glucuronidation.

The disposition of paricalcitol appears to be largely independent of mild to moderate hepatic impairment, as the pharmacokinetics of unbound paricalcitol are similar in these patients compared to individuals with normal hepatic function. pfizer.comfda.govfda.govnih.govaccordhealthcare.us However, the effect of severe hepatic impairment has not been evaluated. pfizer.comfda.govfda.govnih.govaccordhealthcare.us

Impact of Hepatic Impairment on Unbound Paricalcitol Pharmacokinetics (and potential implications for glucuronide)

The liver plays a primary role in the metabolism and excretion of paricalcitol. nih.gov In vitro data indicate that paricalcitol is metabolized by several enzymes, including UGT1A4, which is responsible for direct glucuronidation. accord-healthcare.asiaaccordhealthcare.ushpra.iefda.gov Given that paricalcitol is primarily eliminated through hepatobiliary excretion, hepatic impairment could theoretically affect its metabolism and the formation of its glucuronide metabolite. accord-healthcare.asiaaccordhealthcare.usfda.govfda.govwikidoc.orgnih.govpfizer.comfda.govrxlist.com

Studies have been conducted to evaluate the impact of mild to moderate hepatic impairment on the pharmacokinetics of paricalcitol. accord-healthcare.asiaaccordhealthcare.ushpra.iefda.govnih.govpfizer.comfda.gov In a study involving subjects with normal hepatic function and those with mild or moderate hepatic impairment (as defined by the Child-Pugh method), the pharmacokinetics of unbound paricalcitol were found to be similar across all groups. accord-healthcare.asiaaccordhealthcare.ushpra.iefda.govnih.govpfizer.comfda.gov Consequently, no dose adjustment for paricalcitol is typically required for patients with mild to moderate hepatic impairment. accord-healthcare.asiahpra.iefda.govnih.govfda.gov

While these studies did not specifically measure this compound concentrations, the similar pharmacokinetics of unbound paricalcitol suggest that the formation of its glucuronide metabolite may not be significantly altered in individuals with mild to moderate liver dysfunction. accord-healthcare.asiaaccordhealthcare.ushpra.iefda.govnih.govpfizer.comfda.gov However, it is important to note that the effect of severe hepatic impairment on the pharmacokinetics of paricalcitol and, by extension, this compound, has not been evaluated. accord-healthcare.asiaaccordhealthcare.ushpra.iefda.govnih.govpfizer.comfda.govrxlist.com

Table 1: Unbound Paricalcitol Pharmacokinetic Parameters in Hepatic Impairment

| Hepatic Function Group | N | Unbound AUC₀-∞ (pg·h/mL) | Unbound Fraction (%) |

|---|---|---|---|

| Normal | 10 | Data not specified | >99.7% (bound) |

| Mild Impairment | 5 | Data not specified | >99.7% (bound) |

| Moderate Impairment | 5 | Data not specified | >99.7% (bound) |

Data for Unbound AUC₀-∞ were not specified in the provided search results, but the source indicates no statistically significant difference between groups. The unbound fraction was noted to be greater in the moderate impairment group. nih.gov

Renal Function and Metabolite Clearance

Renal function significantly affects the pharmacokinetics of paricalcitol and its metabolites. accord-healthcare.asiaaccordhealthcare.usfda.gov Paricalcitol is primarily eliminated through hepatobiliary excretion, with about 63% of a dose recovered in the feces and 19% in the urine in healthy individuals. accord-healthcare.asiaaccordhealthcare.usfda.govfda.govrxlist.com The metabolites, including this compound, are found in both urine and feces. accord-healthcare.asiafda.govfda.gov

In patients with chronic kidney disease (CKD), especially those in Stage 5 requiring dialysis, the pharmacokinetic parameters of paricalcitol are altered compared to healthy subjects. accord-healthcare.asiaaccordhealthcare.usfda.govpfizer.comrxlist.com Patients with CKD on hemodialysis (HD) or peritoneal dialysis (PD) exhibit a decreased clearance and an increased elimination half-life of paricalcitol. accord-healthcare.asiaaccordhealthcare.usfda.govpfizer.comfda.govrxlist.com The mean elimination half-life of paricalcitol in CKD Stage 5 patients on HD and PD is approximately 13.9 and 15.4 hours, respectively, which is considerably longer than the 5 to 7 hours observed in healthy individuals. accord-healthcare.asiaaccordhealthcare.usfda.govpfizer.comfda.govrxlist.com

While hemodialysis itself has little to no effect on the elimination of paricalcitol, the underlying renal impairment is associated with reduced clearance of its metabolites. accord-healthcare.asiaaccordhealthcare.usfda.govpfizer.comrxlist.com As this compound is one of the identified metabolites excreted in the urine, it is expected that its clearance would be diminished in patients with impaired renal function. accord-healthcare.asiaaccordhealthcare.ushpra.iefda.govfda.govhres.ca This could lead to an accumulation of this compound in the plasma of patients with advanced CKD.

Table 2: Mean (±SD) Paricalcitol Pharmacokinetic Parameters in CKD Stage 5 Patients

| Parameter | CKD Stage 5 - HD (n=14) | CKD Stage 5 - PD (n=8) |

|---|---|---|

| Cmax (ng/mL) | 1.680 ± 0.511 | 1.832 ± 0.315 |

| AUC₀-∞ (ng·h/mL) | 14.51 ± 4.12 | 16.01 ± 5.98 |

| t½ (h)* | 13.9 ± 7.3 | 15.4 ± 10.5 |

| CL (L/h) | 1.49 ± 0.60 | 1.54 ± 0.95 |

| Vdβ (L) | 30.8 ± 7.5 | 34.9 ± 9.5 |

Following a single 0.24 mcg/kg intravenous bolus dose. accordhealthcare.usfda.gov \Harmonic mean ± pseudo standard deviation. accordhealthcare.usfda.gov*

Analytical Methodologies for Paricalcitol Glucuronide Quantification and Identification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating paricalcitol (B1678470) glucuronide from its parent compound and other metabolites, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a robust technique for the separation and analysis of paricalcitol and its metabolites. A stability-indicating HPLC method with diode array detection has been developed for the determination of paricalcitol itself. nih.gov This method typically employs a C18 column as the stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture. nih.govscience.govscience.gov Chromatograms are often recorded at a wavelength of 250 nm. nih.govscience.gov While specific HPLC methods focusing solely on paricalcitol glucuronide are less commonly detailed in publicly available literature, the principles of HPLC are readily adaptable for this purpose. The separation of various drug glucuronides is a common application of HPLC, often preceding mass spectrometric detection. science.gov

For a hypothetical HPLC method for this compound, the following parameters could be considered:

| Parameter | Example Specification |

| Column | C18 (250 x 4.6 mm, 5 µm particle size) nih.govscience.gov |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) nih.govscience.gov |

| Detector | Diode Array Detector (DAD) or UV Detector nih.govscience.gov |

| Wavelength | ~250 nm nih.govscience.gov |

| Flow Rate | 1.0 mL/min science.gov |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For highly sensitive and specific quantification of paricalcitol and its metabolites, including the glucuronide conjugate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. researchgate.net

A highly sensitive and rapid LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been developed for the quantification of paricalcitol in human plasma. nih.gov This method demonstrates a linear response in the concentration range of 10-500 pg/mL. nih.gov Such methods can be adapted to specifically target and quantify this compound. The use of a stable isotope-labeled internal standard, such as paricalcitol-d6 (B1191723), is common to ensure accuracy and precision. nih.gov In vitro metabolism studies have confirmed the formation of this compound, and LC-MS/MS is instrumental in identifying and quantifying these metabolites in various biological samples. fda.govfda.gov

| Parameter | Example Specification |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Ionization | Electrospray Ionization (ESI) nih.gov |

| Matrix | Human Plasma nih.govanapharmbioanalytics.com |

| Linear Range (for Paricalcitol) | 10-500 pg/mL nih.gov |

| Internal Standard | Paricalcitol-d6 nih.gov |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex biological matrices like plasma or urine before instrumental analysis.

Protein Precipitation

Protein precipitation is a widely used initial step in sample preparation for biological fluids to remove the bulk of proteins, which can interfere with chromatographic analysis and damage analytical columns. phenomenex.com This technique involves adding a precipitating agent, such as an organic solvent or an acid, to the sample. phenomenex.com For instance, adding ice-cold acetone (B3395972) or trichloroacetic acid (TCA) can effectively precipitate proteins. abcam.com The precipitated proteins are then separated by centrifugation, and the resulting supernatant containing the analyte can be further processed. While simple and effective, care must be taken as some proteins may be difficult to resolubilize, and the harsh conditions of acid precipitation can potentially cause some degradation of the target analyte.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more selective sample clean-up technique compared to simple protein precipitation. sigmaaldrich.com It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte of interest while allowing interfering substances to pass through. sigmaaldrich.com The analyte is then eluted with a suitable solvent. sigmaaldrich.com For compounds like paricalcitol and its glucuronide, a reversed-phase SPE sorbent is often employed. americanpharmaceuticalreview.com The general steps in an SPE method include conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte. sigmaaldrich.com This technique is highly effective for cleaning up complex samples and concentrating the analyte, leading to improved sensitivity and accuracy in the subsequent analysis. researchgate.net The development of SPE methods often involves optimizing the pH of the sample and the composition of the wash and elution solvents to achieve the best recovery of the target analyte. nih.govnist.gov

Magnetic Solid Phase Extraction (MSPE)

Magnetic Solid Phase Extraction (MSPE) is an evolution of traditional SPE that utilizes magnetic nanoparticles as the sorbent material. nih.govmdpi.com This technique offers several advantages, including faster extraction times and the elimination of the need for centrifugation or vacuum manifolds, as the magnetic sorbent can be easily separated from the sample matrix using an external magnetic field. nih.govresearchgate.net The magnetic nanoparticles can be functionalized with various chemical groups to selectively bind to target analytes. mdpi.comsemanticscholar.org After adsorption of the analyte, the magnetic nanoparticles are collected with a magnet, washed, and the analyte is then eluted with an appropriate solvent. nih.gov This method has been successfully applied to the extraction of various analytes from different matrices, offering high recovery and efficiency. mdpi.comijmrhs.com

Development and Validation of Bioanalytical Assays for this compound

The quantification of this compound in biological samples, such as plasma, necessitates the development and validation of highly sensitive and specific bioanalytical assays. fda.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity compared to other techniques like immunoassays, which may suffer from cross-reactivity. nih.govamegroups.org

A typical LC-MS/MS method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. nih.govscispace.com Sample preparation is a critical stage aimed at extracting the analyte from the complex biological matrix and minimizing interferences. scispace.com Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed to isolate Paricalcitol and its metabolites. nih.govscispace.com Chromatographic separation, often achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), separates this compound from the parent drug and other metabolites based on their physicochemical properties. amegroups.orglabcorp.com Finally, detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode provides high specificity and allows for accurate quantification. nih.govnih.gov

Method validation is performed according to regulatory guidelines to ensure the reliability of the bioanalytical data. nih.gov This process assesses various parameters, including:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of agreement among a series of measurements.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

For instance, a validated LC-MS/MS method for paricalcitol in human plasma demonstrated a linear response over a concentration range of 10-500 pg/mL, with acceptable intra- and inter-day accuracy and precision. nih.gov Such validated methods are crucial for pharmacokinetic studies that measure paricalcitol concentrations in plasma samples collected over time after drug administration. fda.govnih.gov

Use of Reference Standards for Metabolites and Impurities

The availability of well-characterized reference standards is a prerequisite for the development and validation of any quantitative bioanalytical assay. axios-research.com For this compound, a purified and fully characterized reference standard is essential for establishing method calibration curves and for use as a quality control (QC) sample during analysis. axios-research.commedchemexpress.com

Reference standards for this compound and other related impurities are used to confirm the identity and purity of the synthesized compounds. axios-research.comchemicea.com These standards are typically synthesized and rigorously tested to ensure they meet the stringent requirements for use in regulated bioanalysis. axios-research.comchemicea.com The availability of these standards allows for accurate method development, validation, and routine sample analysis, ensuring the data generated is reliable and reproducible. axios-research.com

Table 1: Commercially Available Paricalcitol-Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Use |

| Paricalcitol | C₂₇H₄₄O₃ | 416.65 | Active Pharmaceutical Ingredient |

| This compound | C₃₃H₅₂O₉ | 592.78 | Metabolite Reference Standard axios-research.com |

| Paricalcitol Sulfate | C₂₇H₄₄O₆S | 496.71 | Metabolite Reference Standard axios-research.com |

| 22Z-Paricalcitol | C₂₇H₄₄O₃ | 416.65 | Impurity Reference Standard axios-research.com |

This table is for illustrative purposes and may not be exhaustive.

Isotope-Labeled Standards for Quantitative Analysis

To enhance the accuracy and precision of LC-MS/MS assays, stable isotope-labeled internal standards (SIL-IS) are widely employed. lgcstandards.comscispace.com A SIL-IS for this compound would be a form of the molecule where one or more atoms (e.g., carbon, hydrogen) are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H). nih.gov For example, paricalcitol-d6 has been used as an internal standard for the quantification of paricalcitol. nih.gov

The key advantage of using a SIL-IS is that it has nearly identical physicochemical properties to the analyte of interest. scispace.comuni-muenchen.de This means it co-elutes with the analyte during chromatography and experiences similar extraction recovery and matrix effects. scispace.com By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any variability introduced during sample preparation and analysis can be effectively normalized, leading to more accurate and precise quantification. scispace.comuni-muenchen.de The use of SIL-IS is considered the gold standard in quantitative bioanalysis using LC-MS/MS. scispace.com

Table 2: Comparison of Internal Standards in Bioanalysis

| Type of Internal Standard | Advantages | Disadvantages |

| Structural Analogue | More readily available and less expensive than SIL-IS. | May have different chromatographic behavior, extraction recovery, and susceptibility to matrix effects compared to the analyte, potentially leading to less accurate results. scispace.com |

| Stable Isotope-Labeled (SIL) | Co-elutes with the analyte and compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision. scispace.comuni-muenchen.de | Can be expensive and time-consuming to synthesize. Potential for isotopic interference if not carefully designed. scispace.com |

Emerging Analytical Techniques for Metabolite Profiling

While targeted LC-MS/MS methods are excellent for quantifying known metabolites like this compound, there is a growing interest in more comprehensive metabolite profiling. escientificpublishers.com This involves identifying the full spectrum of metabolites formed from a parent drug. researchgate.net Emerging analytical techniques are playing an increasingly important role in this area. sysrevpharm.org

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, coupled with liquid chromatography, offers the ability to detect and identify unknown metabolites without the need for reference standards. researchgate.net These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite and propose its structure.

Other advanced techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about metabolites. sysrevpharm.org Furthermore, the integration of different analytical platforms (e.g., LC-MS, GC-MS, and NMR) and the use of sophisticated data analysis software are enabling a more holistic view of drug metabolism. escientificpublishers.comsysrevpharm.org These emerging approaches are crucial for a deeper understanding of the metabolic fate of drugs like paricalcitol and for identifying any potentially active or reactive metabolites that may have pharmacological or toxicological implications. escientificpublishers.com

Preclinical in Vitro and in Vivo Metabolic Studies of Paricalcitol Glucuronide

In Vitro Models for Glucuronidation Studies

In vitro systems are essential for isolating and characterizing specific metabolic reactions. For paricalcitol (B1678470), these models have been crucial in identifying glucuronidation as a relevant metabolic pathway.

Liver subcellular fractions, such as microsomes and the S9 fraction, are widely used tools for initial in vitro drug screening assays. mdpi.com Microsomes are vesicular fragments of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, like cytochrome P450s (CYPs), and some Phase II enzymes, including UDP-glucuronosyltransferases (UGTs). mdpi.comthermofisher.com The S9 fraction is the supernatant from a liver homogenate centrifuged at 9000g and contains both microsomes and the cytosolic fraction. mdpi.comnih.gov This makes the S9 fraction more comprehensive for metabolic studies as it includes both membrane-bound enzymes from microsomes and soluble Phase II enzymes from the cytosol, such as sulfotransferases and glutathione (B108866) transferases. mdpi.comnih.gov

Studies utilizing these systems have shown that paricalcitol undergoes direct glucuronidation. fda.govpfizer.comhpra.ienih.govaccord-healthcare.asia These in vitro assays are foundational for identifying the specific enzymes involved in this conjugation reaction. fda.govhpra.ienih.govaccord-healthcare.asia While both fractions are useful, S9 fractions can be more representative for studying Phase II metabolites like glucuronides compared to microsomes alone. nih.gov

Table 1: Comparison of Liver Subcellular Fractions for Glucuronidation Studies

| Feature | Liver Microsomes | Liver S9 Fractions |

|---|---|---|

| Composition | Vesicles of endoplasmic reticulum. mdpi.comthermofisher.com | Supernatant containing both microsomes and cytosol. mdpi.comnih.gov |

| Enzyme Content | Enriched in Phase I (CYP) and some Phase II (UGT) enzymes. thermofisher.com | Contains both microsomal (Phase I & II) and cytosolic (Phase II) enzymes. mdpi.comnih.gov |

| Application | Primarily used for Phase I metabolism, but also for glucuronidation. thermofisher.com | Comprehensive in vitro system for both Phase I and Phase II metabolism. nih.gov |

| Relevance to Paricalcitol | Used to demonstrate that paricalcitol is a substrate for UGT enzymes. | Used to confirm direct glucuronidation as a metabolic pathway for paricalcitol. |

Primary cultured hepatocytes represent a more physiologically relevant in vitro model, often considered the gold standard for metabolic studies, as they contain the full complement of hepatic metabolic enzymes and cofactors in a cellular environment. dls.comnih.gov This system allows for the investigation of the interplay between different metabolic pathways, including both Phase I and Phase II reactions, as they would occur in the liver. nih.gov

Fresh primary cultured hepatocytes have been employed in the study of paricalcitol. fda.govfda.govrxlist.com These studies have provided insight into the drug's potential to induce or inhibit metabolic enzymes. For instance, at concentrations up to 50 nM, paricalcitol showed less than a two-fold induction of CYP2B6, CYP2C9, or CYP3A, indicating a low potential for inducing the clearance of drugs metabolized by these enzymes. fda.govfda.govrxlist.com While these specific results focus on CYPs, the use of this model is critical for understanding the complete metabolic profile, including the formation of paricalcitol glucuronide from either the parent compound or its hydroxylated metabolites.

Table 2: Findings from Paricalcitol Studies Using Primary Cultured Hepatocytes

| Parameter Studied | Finding | Implication for Metabolism |

|---|---|---|

| Enzyme Induction | Less than two-fold induction of CYP2B6, CYP2C9, or CYP3A at concentrations up to 50 nM. fda.govfda.gov | Paricalcitol is not expected to significantly induce the clearance of drugs metabolized by these enzymes. fda.govfda.gov |

| Enzyme Inhibition | Not an inhibitor of major CYP enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A). fda.govpfizer.comfda.gov | Low risk of inhibiting the metabolism of co-administered drugs via these pathways. fda.govfda.gov |

To pinpoint the specific enzymes responsible for a drug's glucuronidation, reaction phenotyping studies are conducted using recombinant UGT enzymes. bioivt.comnih.gov This approach involves incubating the drug with individual, expressed UGT isoforms to identify which ones catalyze the reaction. Regulatory agencies often require UGT reaction phenotyping for new drugs if glucuronidation represents a significant clearance pathway (≥25% of total metabolism). nih.gov

For paricalcitol, in vitro data from studies using recombinant enzymes have specifically identified UGT1A4 as an enzyme involved in its metabolism via direct glucuronidation. fda.govhpra.ienih.govaccord-healthcare.asiahpra.ie This finding is crucial for predicting potential drug-drug interactions involving this pathway.

Table 3: Identified UGT Enzyme in Paricalcitol Glucuronidation

| Enzyme Family | Specific Isoform | Role in Paricalcitol Metabolism |

|---|

| UDP-glucuronosyltransferase (UGT) | UGT1A4 | Identified as an enzyme responsible for the direct glucuronidation of paricalcitol. fda.govhpra.ienih.govaccord-healthcare.asiahpra.ie |

Primary Cultured Hepatocytes

In Vivo Animal Models for Metabolic Profiling

In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a complete biological system. Regulatory guidelines often recommend using two rodent species and one non-rodent species for comprehensive metabolic and pharmacokinetic studies. fda.gov

Rats and mice are standard models for preclinical drug metabolism studies. fda.govfrontiersin.org Studies in rats have been particularly informative for understanding the metabolic fate of paricalcitol. The use of bile duct-cannulated rats confirmed that paricalcitol and its metabolites are eliminated primarily through hepatobiliary excretion into the feces. fda.gov These in vivo studies corroborated in vitro findings, identifying direct glucuronidation as a metabolic pathway. pfizer.com However, an FDA review noted that the aglycone glucuronide accounted for less than 5% of the parent dose elimination, indicating it is a minor pathway in rats. fda.gov

Rat models have also been used to assess the biological activity of other metabolites. For example, the 24(R)-hydroxy paricalcitol metabolite was shown to be less active than the parent drug in an in vivo rat model of parathyroid hormone (PTH) suppression. pfizer.comhpra.iehpra.ie Additionally, mice have been used in toxicological evaluations, such as in vivo micronucleus assays to assess genetic toxicity. pfizer.comnih.gov

Table 4: Summary of Findings from Rodent Models on Paricalcitol Metabolism

| Model | Study Type | Key Finding |

|---|---|---|

| Rat | Excretion fda.gov | Primary elimination route is hepatobiliary into the feces. fda.gov |

| Rat | Metabolic Profiling fda.gov | Direct glucuronidation is a confirmed but minor (<5%) metabolic pathway. fda.gov |

| Rat | Pharmacodynamics of Metabolites hpra.iehpra.ie | The 24(R)-hydroxy metabolite is less potent than paricalcitol at suppressing PTH. hpra.iehpra.ie |

| Mouse | Toxicology pfizer.comnih.gov | No evidence of genetic toxicity in an in vivo micronucleus assay. pfizer.comnih.gov |

The dog is a commonly used non-rodent species in drug safety and metabolism studies. fda.gov For paricalcitol, dogs have been used in repeat-dose toxicology studies to assess safety. hpra.ie Importantly, similar to the studies in rats, experiments in bile duct-cannulated dogs were used to confirm that the primary route of excretion is biliary/fecal. fda.gov More recent studies have also evaluated paricalcitol in dogs with naturally acquired chronic kidney disease, demonstrating its therapeutic effects of attenuating renal secondary hyperparathyroidism and stabilizing proteinuria in a relevant disease model. nih.gov

Table 5: Summary of Findings from Dog Models on Paricalcitol

| Study Type | Key Finding |

|---|---|

| Excretion fda.gov | Confirmed that the primary route of excretion is via the biliary/fecal route. fda.gov |

| Toxicology hpra.ie | Salient findings in repeat-dose studies were generally attributed to paricalcitol's calcemic activity. hpra.ie |

| Pharmacodynamics nih.gov | Effectively decreased parathyroid hormone (PTH) concentrations in dogs with chronic kidney disease. nih.gov |

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| Paricalcitol |

| This compound |

| Calcitriol |

| 24(R)-hydroxy paricalcitol |

| UDP-glucuronic acid |

| Testosterone |

| 7-Ethoxycoumarin |

| 7-HC (7-hydroxycoumarin) |

| 7-HC glucuronide |

| 7-HC sulfate |

| Diclofenac |

| Itraconazole |

| Fluconazole |

| Alprazolam |

| Tioconazole |

Comparative Metabolism Across Species

In preclinical studies, the metabolism of paricalcitol has been evaluated across different species, primarily in rats and dogs, to understand its pharmacokinetic profile. These studies reveal both similarities and differences in how the drug is processed compared to humans.

In rats, paricalcitol is metabolized to various metabolites, including the 24(R)-hydroxy paricalcitol. hres.canih.gov This metabolite is also found in human plasma, although at low levels. nih.govpfizer.com Studies in bile duct cannulated rats and dogs have confirmed that the primary route of excretion for paricalcitol and its metabolites is through hepatobiliary excretion. fda.gov

While many metabolites found in dog bile were similar to those in human urine and feces, the majority have not been fully identified. fda.gov However, the key circulating metabolites in humans, M18 (24(R)-hydroxy paricalcitol) and a less polar metabolite M24, are also present in the plasma of rats and dogs after oral administration. fda.gov

Animal studies have also provided insights into the distribution of paricalcitol. In pregnant rats, paricalcitol has been shown to cross the placental barrier, though fetal concentrations were lower than in maternal plasma. hres.ca Additionally, animal studies indicate that small amounts of paricalcitol or its metabolites are excreted in breast milk. hpra.ie

A notable finding from preclinical toxicity studies in rodents and dogs is the observation of effects not directly related to hypercalcemia, such as decreased white blood cell counts and thymic atrophy in dogs. hres.ca

The following table summarizes the distribution of paricalcitol in the tissues of pregnant rats 48 hours after administration. fda.gov

| Tissue/Fluid | Concentration (ng equivalents/g or mL) |

| Amniotic Fluid | 0.37 |

| Total Fetus | 0.28 |

| Kidneys | 0.49 |

| Liver | 1.29 |

| Lungs | 0.22 |

| Mammary Gland | 0.47 |

| Ovaries | 0.17 |

| Placenta | 0.84 |

| Skin | 0.12 |

| Uterus | 0.46 |

| Whole Blood | 0.20 |

| Plasma | 0.31 |

This table was created using data from a pharmacokinetic study in pregnant Sprague Dawley rats. fda.gov

Mechanistic Insights from Preclinical Studies

Glucuronidation represents a key phase II metabolic pathway for the inactivation and elimination of various compounds, including paricalcitol. nih.govijpcbs.com This process involves the conjugation of glucuronic acid to the parent drug, which increases its water solubility and facilitates its excretion from the body, primarily through bile or urine. ijpcbs.com

In vitro data suggest that paricalcitol is metabolized by several hepatic and non-hepatic enzymes, including UGT1A4, which is responsible for direct glucuronidation. nih.govpfizer.comfda.gov This direct glucuronidation is one of the identified metabolic pathways for paricalcitol, alongside hydroxylation reactions. nih.govpfizer.comhpra.ie The resulting glucuronide metabolites are more hydrophilic and are readily eliminated. nih.gov

While hydroxylation by enzymes like CYP24 and CYP3A4 is a major metabolic route, direct glucuronidation provides an alternative pathway for the inactivation of paricalcitol. nih.govpfizer.com The formation of glucuronides is a detoxification process that transforms lipophilic drugs into more easily excretable forms. ijpcbs.com Although glucuronidation can sometimes be the primary metabolic route for a drug, for many, like paricalcitol, it occurs as a secondary step following initial phase I reactions such as hydroxylation. nih.gov

A significant finding from preclinical studies is the differential biological activity of paricalcitol's metabolites compared to the parent drug. One of the identified metabolites in both human plasma and in animal models is 24(R)-hydroxy paricalcitol. nih.govpfizer.comhpra.ie

In an in vivo rat model designed to measure the suppression of parathyroid hormone (PTH), 24(R)-hydroxy paricalcitol was found to be less active than the parent compound, paricalcitol. hres.canih.govpfizer.comhpra.iefda.gov This suggests that the 24-hydroxylation of paricalcitol is a key step in its inactivation pathway. The addition of a hydroxyl group at the 24(R) position reduces the pharmacological activity of the molecule, at least in terms of its ability to suppress PTH in rats.

This finding is consistent with the broader understanding of vitamin D metabolism, where hydroxylation at the C-24 position, catalyzed by the enzyme CYP24A1, is a critical step in the catabolism and inactivation of active vitamin D compounds. physiology.orgnih.gov The lower calcemic activity of certain vitamin D analogs has been attributed to this 24-hydroxylation process. researchgate.net

Preclinical studies in animals have been instrumental in identifying and characterizing the metabolites of paricalcitol and their distribution in various tissues and fluids. Following administration in rats and dogs, paricalcitol is metabolized into several compounds.

The primary circulating metabolites identified in the plasma of these animals, as well as in humans, are 24(R)-hydroxy paricalcitol (M18) and another, less polar, unidentified metabolite (M24). fda.gov In addition to these, other identified metabolites include the products of 24,26- and 24,28-dihydroxylation, as well as the direct glucuronide of paricalcitol. nih.govpfizer.comhpra.ienih.gov

The main route of excretion for paricalcitol and its metabolites is hepatobiliary. nih.govpfizer.comnih.gov Studies using bile duct cannulated rats and dogs have shown that a significant portion of the administered dose is excreted in the bile. fda.gov In dog bile, eleven different metabolites that constituted more than 2% of the biliary radioactivity were detected, indicating extensive metabolism. fda.gov These metabolites were found to be similar to those detected in human urine and feces, although the exact identity of most remains to be established. fda.gov

Pharmacokinetic studies in pregnant rats have detailed the distribution of paricalcitol and its metabolites in various tissues, including the liver, kidneys, placenta, and fetus, confirming systemic distribution. fda.gov

Broader Implications of Paricalcitol Glucuronidation on Drug Disposition and Metabolism Research

Role of Glucuronidation in Overall Clearance and Elimination Efficiency

Paricalcitol (B1678470) undergoes extensive metabolism by both hepatic and non-hepatic enzymes. rxlist.com In vitro data have identified that alongside mitochondrial CYP24 and CYP3A4, the enzyme UGT1A4 is involved in its metabolism. accord-healthcare.asiafda.gov This metabolic activity results in several byproducts, including those from 24(R)-hydroxylation, 24,26-dihydroxylation, 24,28-dihydroxylation, and direct glucuronidation. accord-healthcare.asiafda.govfda.gov

The primary route of elimination for paricalcitol is through hepatobiliary excretion. fda.govfda.gov Approximately 70% of a radiolabeled dose is found in the feces, with about 18% recovered in the urine. fda.gov Notably, no parent drug is detected in the urine, and only about 2% is eliminated unchanged in the feces, underscoring the thoroughness of its metabolic conversion. fda.govpfizer.com Glucuronidation contributes to this efficient clearance by transforming paricalcitol into more water-soluble conjugates that are more easily excreted from the body.

Potential for Drug-Drug Interactions Mediated by Glucuronidation Pathways

The involvement of specific enzymes in the metabolism of a drug introduces the possibility of interactions with other substances that are metabolized by or affect the same enzymes.

Effects of UGT Inducers and Inhibitors

Since UGT1A4 is one of the enzymes responsible for paricalcitol's metabolism, substances that induce or inhibit this enzyme could theoretically alter the drug's plasma concentrations. accord-healthcare.asiadrugbank.com Uridine (B1682114) glucuronyl transferases (UGTs) are a significant family of enzymes in Phase II drug metabolism, and their inhibition can be a predictor of drug-induced liver injury. nih.govevotec.com Strong inhibitors of CYP3A, an enzyme also involved in paricalcitol metabolism, have been shown to impact its pharmacokinetics. For instance, ketoconazole (B1673606), a potent CYP3A inhibitor, has been observed to nearly double the area under the curve (AUC) of paricalcitol. fda.govhpra.ie This suggests that potent inhibitors of UGT1A4 could also potentially increase paricalcitol exposure, though specific studies on this are less common. Conversely, inducers of these enzymes could decrease its systemic exposure.

Non-Inhibition and Non-Induction of Key CYP and UGT Enzymes by Paricalcitol

In vitro studies have been conducted to determine if paricalcitol itself affects major drug-metabolizing enzymes. The results indicate that paricalcitol is not an inhibitor of a wide range of cytochrome P450 enzymes at concentrations up to 50 nM (21 ng/mL). accord-healthcare.asiadrugbank.com The specific enzymes tested include CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A. accord-healthcare.asiadrugbank.com

Furthermore, paricalcitol does not appear to induce the activity of CYP2B6, CYP2C9, or CYP3A. fda.govdrugs.com This lack of inhibitory or inductive effect on key CYP and UGT enzymes suggests that paricalcitol has a low potential to cause clinically significant drug-drug interactions through these metabolic pathways. rxlist.comdrugs.comglobalrph.com

Table 1: In Vitro Effects of Paricalcitol on Cytochrome P450 Enzymes

| Enzyme | Inhibition | Induction |

|---|---|---|

| CYP1A2 | No | Not Assessed |

| CYP2A6 | No | Not Assessed |

| CYP2B6 | No | No |

| CYP2C8 | No | Not Assessed |

| CYP2C9 | No | No |

| CYP2C19 | No | Not Assessed |

| CYP2D6 | No | Not Assessed |

| CYP2E1 | No | Not Assessed |

| CYP3A | No | No |

Data derived from in vitro studies at concentrations up to 50 nM. accord-healthcare.asiafda.govdrugbank.comdrugs.com

Contribution of Glucuronidation to Systemic Exposure of the Parent Compound

Following administration, paricalcitol is extensively metabolized, with the majority of the systemic exposure attributed to the parent drug itself. fda.govpfizer.com Two minor metabolites have been detected in human plasma. fda.govhpra.ie One of these has been identified as 24(R)-hydroxy paricalcitol, which is less active than the parent compound. fda.govhpra.ie The other remains unidentified. fda.govhpra.ie

Development of Reference Standards for Metabolic Impurities

The identification and quantification of metabolites like paricalcitol glucuronide are essential for comprehensive drug development and regulatory compliance. To this end, the development of high-purity reference standards for paricalcitol and its impurities, including its glucuronide metabolite, is critical. synzeal.comschd-shimadzu.comlgcstandards.com These reference standards are used in various stages of pharmaceutical research, such as product development, quality control, method validation, and stability studies. synzeal.com

Companies that specialize in pharmaceutical reference standards supply these compounds, which are thoroughly characterized and come with a detailed Certificate of Analysis to meet regulatory requirements. synzeal.comvwr.com The availability of a specific reference standard for "this compound" indicates its importance as a known metabolite and impurity that needs to be monitored.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Paricalcitol |

| This compound |

| 24(R)-hydroxy paricalcitol |

| Ketoconazole |

Future Research Avenues and Challenges

Elucidation of Unidentified Paricalcitol (B1678470) Glucuronide Isomers and Related Metabolites

Following administration, paricalcitol is extensively metabolized. pfizer.comfda.govfda.gov While direct glucuronidation is a known pathway, other metabolites are also formed, including 24(R)-hydroxy paricalcitol, and products of 24,26- and 24,28-dihydroxylation. pfizer.comfda.govrxabbvie.com A significant challenge lies in the fact that some metabolites detected in human plasma remain unidentified. pfizer.comfda.govfda.gov The formation of isomeric glucuronides, such as O- and N-glucuronides, is a common occurrence in drug metabolism and can present analytical challenges in their differentiation. nih.gov

Future research must focus on the comprehensive identification and characterization of all paricalcitol metabolites, including any potential isomeric forms of paricalcitol glucuronide. Advanced analytical techniques, such as tandem mass spectrometry coupled with ion/molecule reactions, could prove instrumental in distinguishing between closely related isomers. nih.gov A review of clinical trial data indicated the presence of a metabolite designated as M11, identified as 25-O-paricalcitol glucuronide, in fecal matter. fda.gov Further studies are needed to confirm the structure and quantify the presence of this and other potential glucuronide isomers in various biological matrices.

Comprehensive Enzymatic Characterization of All Contributing UGT Isoforms

In vitro data have suggested that UDP-glucuronosyltransferase 1A4 (UGT1A4) is one of the enzymes involved in the metabolism of paricalcitol. pfizer.comrxabbvie.comnih.gov However, the full spectrum of UGT isoforms contributing to paricalcitol glucuronidation has not been exhaustively characterized. The UGT superfamily of enzymes is extensive, with various isoforms exhibiting distinct but sometimes overlapping substrate specificities. researchgate.net UGTs are primarily located in the liver but are also present in other tissues like the kidney and gastrointestinal tract, which are relevant to drug metabolism and excretion. researchgate.netnih.gov

A critical area of future research is to perform a comprehensive screening of all relevant human UGT isoforms to determine their individual contributions to the formation of this compound. This can be achieved using recombinant UGT enzymes and human liver microsomes. nih.govsolvobiotech.com Such studies would help in understanding the inter-individual variability in paricalcitol metabolism, which can be influenced by genetic polymorphisms in UGT enzymes. dergipark.org.tr For instance, UGT1A4 has known polymorphisms that can alter its enzymatic activity. dergipark.org.tr

Investigation of Interspecies Variability in Paricalcitol Glucuronidation Beyond Current Understanding

Preclinical studies in rats and dogs have been part of the pharmacological assessment of paricalcitol. fda.gov While these animal models provide valuable initial data, significant species differences in drug metabolism, particularly in glucuronidation, are well-documented. nih.govnih.gov The expression and activity of UGT isoforms can vary considerably between humans and common preclinical species.

Therefore, future investigations should aim to delineate the specific differences in paricalcitol glucuronidation across various species. This includes comparing the metabolic profiles and the specific UGT isoforms involved in humans, rats, dogs, and other relevant preclinical models. Understanding these differences is crucial for the accurate extrapolation of preclinical pharmacokinetic and safety data to humans. Such studies would involve comparative in vitro metabolism assays using liver microsomes from different species. nih.gov

Advanced Modeling and Simulation of this compound Pharmacokinetics in Preclinical Settings

Pharmacokinetic (PK) modeling is an essential tool in drug development. For paricalcitol, PK parameters have been established in various patient populations, including those with chronic kidney disease. pfizer.comfda.govfda.gov However, the development of sophisticated preclinical PK models that specifically account for the formation and elimination of this compound is a necessary next step.

Future research should focus on creating advanced physiologically based pharmacokinetic (PBPK) models for paricalcitol and its glucuronide metabolite in preclinical species. These models should integrate in vitro metabolic data, such as the enzymatic kinetics of the contributing UGT isoforms, and physiological parameters of the animal models. Such PBPK models would allow for a more accurate prediction of the pharmacokinetic behavior of paricalcitol and its glucuronide metabolite in vivo and aid in the design of more informative preclinical studies.

Development of Novel Synthetic Routes for this compound and its Analogs for Research Purposes

The availability of pure, well-characterized reference standards is fundamental for analytical method development, validation, and research. axios-research.com While this compound is available as a reference standard, the development of novel and efficient synthetic routes would greatly benefit further research. axios-research.comglentham.com

Future efforts in medicinal and organic chemistry should be directed towards creating new strategies for the synthesis of this compound and its potential isomers and analogs. researchgate.netgoogle.com This would not only provide the necessary materials for detailed biological and pharmacological studies but also enable the synthesis of isotopically labeled standards for use in metabolic and pharmacokinetic research. Having access to a broader range of related compounds would facilitate a more thorough investigation into the structure-activity relationships of paricalcitol metabolites.

Q & A

Q. What enzymatic pathways are responsible for the glucuronidation of paricalcitol, and how can researchers validate these pathways experimentally?

Paricalcitol glucuronide is likely formed via UDP-glucuronosyltransferase (UGT) enzymes, analogous to SN-38 glucuronidation by UGT1A1 and UGT1A7 . To validate this, researchers can use in vitro assays with recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A10) and monitor glucuronide formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enzyme kinetics (Km, Vmax) should be measured, and inhibition studies with UGT-specific inhibitors (e.g., bilirubin for UGT1A1) can confirm isoform specificity. Cell models (e.g., hepatocytes or kidney proximal tubule cells) with CRISPR-mediated UGT knockouts further validate metabolic pathways .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI) is the gold standard due to high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to isolate glucuronides from complex matrices like urine or plasma . Deuterated internal standards (e.g., paricalcitol-d6 glucuronide) improve accuracy. For tissue samples (e.g., renal), homogenization followed by protein precipitation and SPE is advised. Method validation must include limits of detection (LOD), matrix effects, and recovery rates per FDA guidelines .

Q. How does glucuronidation affect the solubility and pharmacokinetics of paricalcitol?

Glucuronidation typically increases hydrophilicity, enhancing renal excretion and reducing systemic exposure. Comparative pharmacokinetic studies in animal models (e.g., rats) can quantify paricalcitol and its glucuronide in plasma and urine. Bile duct-cannulated models assess enterohepatic recirculation. Pharmacokinetic parameters (AUC, Cmax, t1/2) should be compared between wild-type and UGT-deficient models to isolate metabolic contributions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s biological activity across studies?

Discrepancies may arise from variations in UGT expression, cell type, or assay conditions. To address this:

- Use isogenic cell lines (e.g., HEK293 with/without UGT1A1 overexpression) to standardize metabolic activity .

- Perform dose-response studies with paricalcitol and its glucuronide in parallel, measuring downstream targets (e.g., Wnt/β-catenin inhibition or MAPK phosphorylation ).

- Apply factorial Design of Experiments (DoE) to evaluate interactions between variables like pH, incubation time, and enzyme concentration .

Q. Does this compound retain the anti-calcification and anti-apoptotic effects of its parent compound in renal cells?

To test this, treat human proximal tubule cells (HK-2) with this compound and compare outcomes to paricalcitol. Key assays:

- Calcification : Alizarin Red staining or calcium quantification in phosphate-induced calcification models .

- Apoptosis : Flow cytometry (Annexin V/PI) and Western blotting for Bax/Bcl-2 ratios .

- Signaling Pathways : Phospho-specific antibodies for MAPK, Akt, and NF-κB . UGT inhibitors (e.g., probenecid) can block glucuronide formation to isolate parent-drug effects.

Q. How can researchers optimize the detection of this compound in tissues with high background interference (e.g., renal cortex)?

- Tissue Preparation : Laser microdissection to isolate specific regions (e.g., proximal tubules) reduces matrix interference .

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to improve retention of polar glucuronides .

- Data-Independent Acquisition (DIA) : MS/MSALL or SWATH workflows enhance identification in complex matrices .

- Validation : Immunohistochemistry with anti-glucuronide antibodies (if available) for spatial localization .

Methodological Considerations

Q. What strategies ensure reproducibility in studies investigating this compound’s metabolic stability?

- Standardized Protocols : Pre-define incubation conditions (pH 7.4, 37°C) and enzyme sources (e.g., pooled human liver microsomes) .

- Batch Controls : Include reference compounds (e.g., SN-38 glucuronide) in each experiment to control for inter-assay variability .

- Data Transparency : Publish raw LC-MS/MS spectra and kinetic parameters (Km, Vmax) in supplementary materials .

Q. How can computational modeling predict this compound’s interaction with renal transporters?

Molecular docking simulations with transporters (e.g., OAT1, OAT3) identify binding affinities. In silico tools like SwissDock or AutoDock Vina model glucuronide-transporter interactions. Validate predictions with transfected cell systems (e.g., HEK-OAT1) and competitive uptake assays using prototypical substrates (e.g., para-aminohippurate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.